6-Isocyanoquinoline 6-Isocyanoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13430991
InChI: InChI=1S/C10H6N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7H
SMILES: [C-]#[N+]C1=CC2=C(C=C1)N=CC=C2
Molecular Formula: C10H6N2
Molecular Weight: 154.17 g/mol

6-Isocyanoquinoline

CAS No.:

Cat. No.: VC13430991

Molecular Formula: C10H6N2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

6-Isocyanoquinoline -

Specification

Molecular Formula C10H6N2
Molecular Weight 154.17 g/mol
IUPAC Name 6-isocyanoquinoline
Standard InChI InChI=1S/C10H6N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7H
Standard InChI Key IORFHDJFIDMFQH-UHFFFAOYSA-N
SMILES [C-]#[N+]C1=CC2=C(C=C1)N=CC=C2
Canonical SMILES [C-]#[N+]C1=CC2=C(C=C1)N=CC=C2

Introduction

Structural and Molecular Characteristics

Core Structure and Nomenclature

6-Isocyanoquinoline (C₁₀H₆N₂) consists of a bicyclic quinoline system (a benzene ring fused to a pyridine ring) with an isocyano substituent at the sixth carbon (Figure 1). The isocyano group’s electron-withdrawing nature and linear geometry significantly influence the compound’s electronic structure and reactivity. Unlike its aminoquinoline analogs (e.g., 6-aminoquinoline), the isocyano group introduces unique nucleophilic and electrophilic sites, enabling participation in multicomponent reactions and metal coordination .

Table 1: Key Molecular Properties of 6-Isocyanoquinoline

PropertyValue
Molecular FormulaC₁₀H₆N₂
Molecular Weight154.17 g/mol
CAS Registry NumberNot explicitly reported
IUPAC Name6-Isocyanoquinoline
SMILES[C-]#[N+]C1=CC2=C(C=CC=C2)N=C1

Synthesis and Functionalization

Traditional Synthesis Routes

While no explicit protocols for 6-isocyanoquinoline are documented, synthetic strategies for isocyanoquinolines generally involve:

  • Isocyanide Formation: Conversion of amine precursors (e.g., 6-aminoquinoline) via dehydration of formamide derivatives using phosphoryl chloride (POCl₃) or similar reagents.

  • Continuous-Flow Methods: Adapted from thiourea synthesis techniques, where isocyanides react with sulfur and amines under controlled flow conditions. This approach minimizes side reactions and improves yield scalability .

Example Reaction Scheme:
6-Aminoquinoline+HCONR2POCl36-Isocyanoquinoline+Byproducts\text{6-Aminoquinoline} + \text{HCONR}_2 \xrightarrow{\text{POCl}_3} \text{6-Isocyanoquinoline} + \text{Byproducts}

Challenges in Isomer-Specific Synthesis

Chemical Reactivity and Applications

Reactivity in Multicomponent Reactions

Isocyanoquinolines are pivotal in Ugi and Passerini reactions, where they act as nucleophiles. For example, 3-isocyanoquinoline participates in thiourea formation with amines and sulfur under continuous-flow conditions . By analogy, 6-isocyanoquinoline could facilitate similar reactions, yielding heterocyclic scaffolds with applications in drug discovery.

Key Reaction:
6-Isocyanoquinoline+Amine+SulfurFlow ChemistryThiourea Derivative\text{6-Isocyanoquinoline} + \text{Amine} + \text{Sulfur} \xrightarrow{\text{Flow Chemistry}} \text{Thiourea Derivative}

CompoundpKaLysosomotropic RatioKey Application
6-Aminoquinoline~5.6Not reportedProdrug imaging agents
3-IsocyanoquinolineN/AN/AMulticomponent reactions
6-IsocyanoquinolineInferredTheoreticalMetal coordination

Research Gaps and Future Directions

Unexplored Reactivity Patterns

The electrophilicity of the isocyano group in 6-isocyanoquinoline remains underexplored. Studies could investigate its participation in cycloadditions or as a ligand in catalysis. For instance, gold(I)-isocyano complexes are known for their luminescent properties, offering avenues in materials science .

Biological Activity Profiling

No direct toxicity or efficacy data exist for 6-isocyanoquinoline. In vitro assays using cancer cell lines (e.g., HeLa, MCF-7) could evaluate its cytotoxicity and lysosomotropic potential, building on precedents from aminoquinoline probes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator